1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride
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Overview
Description
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with an amino group and a dimethylbutanone moiety. Its applications span across chemistry, biology, medicine, and industry, making it a compound of significant interest.
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, depending on their specific structure and targets
Result of Action
Piperidine derivatives have been associated with various biological and pharmacological activities . More research is needed to determine the specific effects of this compound.
Preparation Methods
The synthesis of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride involves several steps, typically starting with the preparation of the piperidine ring. One common synthetic route includes the reaction of 4-aminopiperidine with 3,3-dimethylbutan-2-one under controlled conditions. The reaction is often catalyzed by metal catalysts such as palladium or nickel to enhance the yield and selectivity of the desired product . Industrial production methods may involve large-scale batch reactions with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The amino group in the piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Comparison with Similar Compounds
1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-2-one dihydrochloride can be compared with other piperidine derivatives, such as:
4-Aminopiperidine: A simpler compound with similar biological activities but lacking the dimethylbutanone moiety.
3-(4-Aminopiperidin-1-yl)methyl magnolol: A derivative with enhanced anticancer activity, particularly against non-small cell lung cancer.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Compounds with potent kinase inhibitory activity, used in cancer research.
These comparisons highlight the unique structural features and enhanced activities of this compound, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c1-11(2,3)10(14)8-13-6-4-9(12)5-7-13;;/h9H,4-8,12H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOHPAYUAQDVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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